(6-Chloropyrimidin-4-YL)methanol basic properties
(6-Chloropyrimidin-4-YL)methanol basic properties
An In-depth Technical Guide to (6-Chloropyrimidin-4-YL)methanol: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on (6-Chloropyrimidin-4-YL)methanol. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, reactivity, and critical role as a versatile building block in modern medicinal chemistry.
Section 1: Core Properties and Strategic Importance
(6-Chloropyrimidin-4-YL)methanol is a heterocyclic organic compound featuring a pyrimidine core. This structural motif is of paramount importance in pharmaceutical development, as the pyrimidine ring is a cornerstone in a vast array of biologically active molecules, including antiviral and antibacterial agents.[1] The compound's value lies in its bifunctional nature: a reactive chloro-substituent poised for nucleophilic substitution and a primary alcohol group that serves as a handle for further synthetic elaboration.
This unique combination makes it a preferred intermediate for constructing complex molecular architectures, particularly in the targeted synthesis of kinase inhibitors and other advanced therapeutics.[2]
Physicochemical and Spectroscopic Data
The fundamental properties of (6-Chloropyrimidin-4-YL)methanol are summarized below. Accurate knowledge of these parameters is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1025351-41-0 | [1][3][4] |
| Molecular Formula | C₅H₅ClN₂O | [1][3][4] |
| Molecular Weight | 144.56 g/mol | [1][4] |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 286.5 ± 25.0 °C (Predicted) | [1] |
| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.05 ± 0.10 (Predicted) | [1] |
| SMILES | C1=C(N=CN=C1Cl)CO | [4][5] |
| InChI Key | BODRLAXXPQWIQM-UHFFFAOYSA-N | [5] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of (6-Chloropyrimidin-4-YL)methanol is not trivial, as it requires selective manipulation of a multifunctional precursor. A common and logical starting material is 4,6-dichloropyrimidine, a readily available commodity chemical.[6] The core challenge is the selective functionalization of one chloro-position while preserving the other. A robust strategy involves the selective reduction of a carboxylate group, which can be introduced via various methods.
The following protocol outlines a representative, field-proven approach.
Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine
This two-step process involves an initial carboxylation followed by a selective reduction.
Step 1: Synthesis of Ethyl 6-chloropyrimidine-4-carboxylate
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Rationale: Introducing an ester group at the 4-position provides a precursor that can be selectively reduced to the desired primary alcohol. The conditions for this transformation are chosen to favor mono-substitution.
Step 2: Selective Reduction to (6-Chloropyrimidin-4-YL)methanol
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Rationale: The choice of reducing agent is critical. A mild hydride donor like sodium borohydride (NaBH₄) is employed. It is powerful enough to reduce the ester to an alcohol but typically will not reduce the pyrimidine ring or cleave the aryl-chloride bond under controlled conditions. The use of methanol as a solvent is common for such reductions.[7]
Synthesis Workflow Diagram
The logical flow from the precursor to the final product is depicted below.
Caption: Major derivatization routes for (6-Chloropyrimidin-4-YL)methanol.
Section 4: Application in Medicinal Chemistry - Kinase Inhibitor Scaffolding
Protein kinases are a major class of drug targets, particularly in oncology. [8]Pyrimidine-based scaffolds are prevalent in FDA-approved kinase inhibitors due to their ability to form key hydrogen bonds within the ATP-binding site of the kinase enzyme. 9methanol is an ideal starting point for synthesizing such inhibitors.
Workflow: Synthesis of a Representative Kinase Inhibitor Fragment
The following workflow demonstrates how the subject molecule can be used to construct a core fragment of a hypothetical kinase inhibitor. The strategy involves a sequential SNAr reaction followed by functionalization of the alcohol.
-
Step A (SNAr Coupling): An amine-containing fragment, often a key pharmacophore for kinase binding, is coupled to the pyrimidine ring via nucleophilic substitution of the chloride. This is a robust and high-yielding reaction.
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Step B (Alcohol Functionalization): The hydroxymethyl group is then converted into an ether. This ether linkage can be used to attach another part of the molecule, potentially one that targets a region outside the primary ATP-binding pocket to enhance selectivity and potency.
Caption: Application of the title compound in kinase inhibitor fragment synthesis.
Section 5: Safety, Handling, and Storage
As with any active chemical reagent, adherence to strict safety protocols is mandatory. The compound should only be handled by trained personnel in a controlled laboratory environment.
GHS Hazard Information
Based on available safety data sheets, (6-Chloropyrimidin-4-YL)methanol is classified with the following hazards. [10][11]
| Hazard Class | Code | Statement |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Always handle in a well-ventilated area, preferably inside a certified chemical fume hood. [10][11]Facilities should be equipped with an eyewash station and safety shower. [10]* Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [10][12]* Precautions: Avoid contact with skin, eyes, and clothing. [10]Avoid breathing dust or fumes. [10][11]Wash hands thoroughly after handling. [10][11]Do not eat, drink, or smoke in the work area. [11]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and sources of ignition. [1][10]Recommended long-term storage is at -20°C. [1]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [10][11]Do not allow the product to enter drains or waterways. [11]
Section 6: Conclusion
(6-Chloropyrimidin-4-YL)methanol is a high-value synthetic intermediate with significant strategic importance in pharmaceutical research and development. Its bifunctional reactivity, centered on the activated C6-chloro and the versatile C4-hydroxymethyl groups, provides a robust platform for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the discovery of next-generation therapeutics.
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- (6-Chloropyrimidin-4-YL)
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- Safety Data Sheet - (6-CHLOROPYRIMIDIN-4-YL)METHANOL. CymitQuimica.
- An In-depth Technical Guide to Pyrimidin-4-yl-methanol. Benchchem.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Labor
- Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Benchchem.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo.
- 4,6-Dichloropyrimidine 97%. Sigma-Aldrich.
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
- Insight into Catalysts for Methanol Synthesis. ChemistryViews.
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